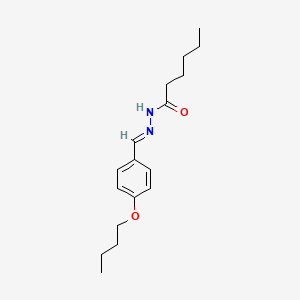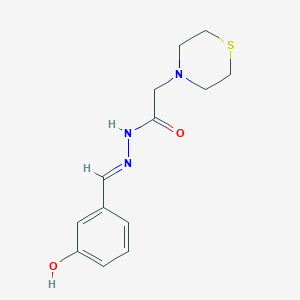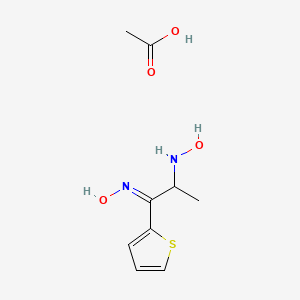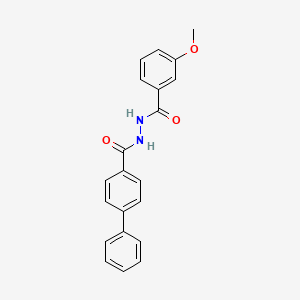![molecular formula C17H20N4 B5517075 4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)
4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to a class of chemicals known for their varied pharmacological effects and potential applications in different fields.
Synthesis Analysis
- Optically active derivatives of similar compounds have been synthesized with high optical purities, indicating the possibility of achieving specific enantiomers with distinct properties (Ashimori et al., 1991).
Molecular Structure Analysis
- X-ray diffraction analysis has been used to determine the molecular and crystal structures of related compounds, highlighting the role of intramolecular and intermolecular hydrogen bonds in their conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- Compounds with similar structures have been found to undergo reactions like carbonylation at a C−H bond in the presence of specific catalysts, showcasing their chemical reactivity and potential for derivatization (Ishii et al., 1997).
Physical Properties Analysis
- The physical properties, including conformation and molecular packing, are influenced by factors such as hydrogen bonding and π-π interactions, as evidenced in similar compounds (Berredjem et al., 2010).
Chemical Properties Analysis
- The chemical properties, such as reactivity and binding affinity, are influenced by the molecular structure and the presence of specific functional groups. For instance, certain piperazine derivatives have shown high affinity for biological receptors, indicating potential pharmacological applications (Matecka et al., 1997).
Applications De Recherche Scientifique
Potential as Insecticide
A derivative of 4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine, specifically 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), has shown potential as an insecticide. Research indicates that PAPP and its derivatives can act as serotonin (5-HT) receptor agonists, targeting parasitic nematodes. Derivatives have displayed growth-inhibiting and larvicidal activities against armyworms. The study of these compounds has contributed to understanding the quantitative structure-activity relationship (QSAR) in developing new insecticides with novel modes of action (Cai et al., 2010).
In PET Imaging for Serotonin Receptor Study
Derivatives of 4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine, such as [18F]p-MPPF, have been used in positron emission tomography (PET) imaging for studying serotonin 5-HT1A receptors. This research is significant in understanding serotonergic neurotransmission in various animal models and humans. These compounds have been used to study the receptor's role in different biological systems and to develop new imaging techniques in neuroscience (Plenevaux et al., 2000).
Anticancer Activity
Research into novel derivatives of 4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine, specifically 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, has shown promising results in anticancer activity. These compounds have been evaluated for their effectiveness against various cancer cell lines, including leukemia, colon cancer, and melanoma. This line of research contributes to the development of new anticancer drugs with specific activity profiles and helps in understanding structure-activity relationships in cancer therapy (Szafrański & Sławiński, 2015).
Antibacterial Properties
4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine and its derivatives have been studied for their antibacterial properties. By undergoing aminomethylation reactions, certain derivatives have shown effectiveness against bacterial infections. This research is crucial for developing new antibiotics and understanding how structural modifications can enhance antibacterial activity (Pitucha et al., 2005).
Applications in Material Science
The compound and its derivatives have been explored in material science, particularly in the synthesis of polymer complexes. For instance, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its metal complexes have been synthesized and characterized, providing insights into their potential applications in material science and coordination chemistry (Prakash et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-(4-phenylpiperazin-1-yl)-1-pyridin-3-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-15(16-6-5-9-18-14-16)19-21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDFCHRNUHTMFH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)


